2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C21H23N3OS It is characterized by a cyclopenta[c]pyridine core substituted with a tert-butylphenyl group, a cyano group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[c]pyridine core, followed by the introduction of the tert-butylphenyl and cyano groups. The final step involves the addition of the sulfanylacetamide moiety under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate: Similar structure with a methyl ester group instead of an acetamide.
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide: Contains a triazole ring and different substituents.
Uniqueness
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[[1-(4-tert-butylphenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-21(2,3)14-9-7-13(8-10-14)19-16-6-4-5-15(16)17(11-22)20(24-19)26-12-18(23)25/h7-10H,4-6,12H2,1-3H3,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRWXJCDFZOJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(C3=C2CCC3)C#N)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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